molecular formula C15H13N3O2 B4633972 1-(Furan-2-ylmethyl)-3-quinolin-3-ylurea

1-(Furan-2-ylmethyl)-3-quinolin-3-ylurea

Cat. No.: B4633972
M. Wt: 267.28 g/mol
InChI Key: RNVVFMKEMVDXEZ-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-3-quinolin-3-ylurea is a urea derivative featuring a furan-2-ylmethyl group linked to a quinolin-3-yl moiety via a urea bridge. The compound’s molecular formula is C₁₅H₁₂N₃O₂, with a molecular weight of 275.28 g/mol.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-quinolin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c19-15(17-10-13-5-3-7-20-13)18-12-8-11-4-1-2-6-14(11)16-9-12/h1-9H,10H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVVFMKEMVDXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)-3-quinolin-3-ylurea typically involves the coupling of furan-2-carbaldehyde with quinoline-3-ylamine in the presence of a urea derivative. The reaction is often carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-3-quinolin-3-ylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Furan-2-ylmethyl)-3-quinolin-3-ylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-3-quinolin-3-ylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8b)

  • Molecular Formula : C₁₂H₁₁ClN₂OS
  • Molecular Weight : 282.75 g/mol
  • Structural Features: Replaces the quinoline group with a 4-chlorophenyl moiety and substitutes urea with thiourea (S instead of O).
  • Crystallography: Crystallizes in a monoclinic system (space group P21), with one molecule per asymmetric unit .
  • Activity : Demonstrates high antimicrobial activity, serving as a leading structure for derivative design .

1-(Furan-2-ylmethyl)-3-methoxyimidazolidine-2,4-dione

  • Molecular Formula : C₁₀H₁₁N₃O₃
  • Molecular Weight : 221.21 g/mol
  • Structural Features : Incorporates an imidazolidinedione ring instead of urea, with a methoxy substituent.
  • Synthesis: Prepared via reaction of ethyl 2-((furan-2-ylmethyl)amino)acetate with methoxy reagents .
  • Characterization : Confirmed by IR (1733 cm⁻¹, C=O stretch) and HRMS (m/z 221.0804 [M+H]⁺) .

1-(Furan-2-ylmethyl)-3-(2-hydroxy-1-phenylethyl)-1-pyridin-2-ylurea

  • Molecular Formula : C₁₉H₁₉N₃O₃
  • Molecular Weight : 337.38 g/mol
  • Structural Features: Substitutes quinoline with pyridin-2-yl and adds a 2-hydroxy-1-phenylethyl group.

1-Phenyl-3-pyridin-3-ylurea

  • Molecular Formula : C₁₂H₁₁N₃O
  • Molecular Weight : 213.24 g/mol
  • Structural Features : Lacks the furan-2-ylmethyl group, featuring a phenyl and pyridin-3-yl moiety.

Structural and Functional Analysis

Table 1: Comparative Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Crystallographic Data
1-(Furan-2-ylmethyl)-3-quinolin-3-ylurea C₁₅H₁₂N₃O₂ 275.28 Quinoline, furan, urea Not reported
1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea C₁₂H₁₁ClN₂OS 282.75 Thiourea, 4-chlorophenyl Monoclinic (P21)
1-(Furan-2-ylmethyl)-3-methoxyimidazolidine-2,4-dione C₁₀H₁₁N₃O₃ 221.21 Imidazolidinedione, methoxy Not reported
1-(Furan-2-ylmethyl)-3-(2-hydroxy-1-phenylethyl)-1-pyridin-2-ylurea C₁₉H₁₉N₃O₃ 337.38 Pyridine, hydroxy-phenylethyl Fragment screening

Key Findings and Implications

Thiourea vs. Urea : Thiourea derivatives (e.g., 8b) exhibit enhanced antimicrobial activity compared to urea analogs, likely due to sulfur’s electronegativity and hydrogen-bonding capacity .

Heterocyclic Modifications: Replacing quinoline with pyridine or imidazolidinedione alters solubility and target specificity. For instance, pyridin-2-yl derivatives show promise in enzyme-binding studies .

Crystallographic Insights: Monoclinic crystallization (space group P21) in thiourea derivatives underscores structural rigidity, which may correlate with stability in biological environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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